molecular formula C8H13NO2 B12503945 N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide

N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide

Cat. No.: B12503945
M. Wt: 155.19 g/mol
InChI Key: VVJZDRQLQLFOCX-UHFFFAOYSA-N
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Description

N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . This compound is characterized by a bicyclic structure, which includes a hydroxyl group and an acetamide group. It is primarily used in research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide typically involves the reaction of a bicyclo[1.1.1]pentane derivative with acetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated compounds .

Scientific Research Applications

N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the acetamide group can participate in various biochemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide, with the CAS number 1628196-25-7, is a compound featuring a bicyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on recent research findings.

  • Molecular Formula : C₈H₁₃NO₂
  • Molecular Weight : 155.19 g/mol
  • IUPAC Name : this compound
  • Purity : 97% - 98% in various commercial preparations .

Recent studies have indicated that compounds containing the bicyclo[1.1.1]pentane (BCP) motif, including this compound, exhibit significant biological activity through various mechanisms, particularly in the inhibition of enzymes and modulation of inflammatory pathways.

  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition :
    • Compounds derived from the BCP structure have been shown to inhibit IDO1, an enzyme involved in immune regulation and cancer progression. For instance, a related compound demonstrated an IC₅₀ of 3.1 nM against HeLa cells and exhibited favorable pharmacokinetic properties .
  • Anti-inflammatory Properties :
    • In vitro studies revealed that BCP-containing compounds significantly attenuate lipopolysaccharide (LPS)-induced NFκB activity in monocytes, leading to a reduction in pro-inflammatory cytokines such as TNFα and MCP1 . This suggests potential applications in treating inflammatory diseases.

Case Studies

Study ReferenceCompound TestedIC₅₀ (nM)Activity Description
BCP analog3.1Potent IDO1 inhibitor in HeLa cells
BCP-sLXmPicomolarSignificant reduction of NFκB activity and pro-inflammatory cytokines

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by its stability and absorption characteristics:

  • Metabolic Stability : The presence of the bicyclo structure helps mitigate amide hydrolysis, enhancing metabolic stability compared to traditional phenyl-containing compounds .
  • Oral Bioavailability : Studies suggest that compounds with the BCP motif can achieve high oral bioavailability with low clearance rates, making them suitable candidates for drug development .

Synthesis

The synthesis of this compound typically involves:

  • Starting from commercially available precursors.
  • Utilizing modern synthetic techniques such as Suzuki cross-coupling to incorporate the bicyclic framework into larger molecular structures .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)-N-methylacetamide

InChI

InChI=1S/C8H13NO2/c1-6(10)9(2)7-3-8(11,4-7)5-7/h11H,3-5H2,1-2H3

InChI Key

VVJZDRQLQLFOCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C12CC(C1)(C2)O

Origin of Product

United States

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